molecular formula C12H15BrN2O2 B2464220 1-(2-Bromo-4-nitrophenyl)azepane CAS No. 477846-52-9

1-(2-Bromo-4-nitrophenyl)azepane

Cat. No.: B2464220
CAS No.: 477846-52-9
M. Wt: 299.168
InChI Key: SCBSQLNUPMSUIU-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-nitrophenyl)azepane is an organic compound with the molecular formula C12H15BrN2O2 It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to an azepane ring

Properties

IUPAC Name

1-(2-bromo-4-nitrophenyl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c13-11-9-10(15(16)17)5-6-12(11)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBSQLNUPMSUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Bromo-4-nitrophenyl)azepane typically involves multi-step organic reactions. One common synthetic route includes the bromination of a phenyl ring followed by nitration. The azepane ring is then introduced through nucleophilic substitution reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(2-Bromo-4-nitrophenyl)azepane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different products depending on the reagents and conditions used.

Common reagents for these reactions include halogenating agents, reducing agents like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1-(2-Bromo-4-nitrophenyl)azepane has several notable applications in scientific research:

Medicinal Chemistry

The compound's structural characteristics suggest potential interactions with various biological targets. Similar compounds often act as enzyme inhibitors or receptor modulators, indicating that this compound may exhibit analogous activities. Research into its mechanism of action is ongoing, focusing on its potential for drug development against diseases such as cancer and infections .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, azepane derivatives have shown efficacy against various bacteria, including Staphylococcus aureus and Escherichia coli. The presence of halogens like bromine enhances antibacterial activity .

Anticancer Properties

In vitro studies have suggested that this compound may induce apoptosis in cancer cell lines. The mechanisms involved could include cell cycle arrest and modulation of signaling pathways related to cell survival. Specific case studies have shown dose-dependent responses with effective inhibition at low concentrations .

Case Study 1: Antimicrobial Activity

A study evaluated the antibacterial efficacy of azepane derivatives, demonstrating that modifications in the aromatic ring significantly influenced activity against Gram-positive bacteria. The presence of bromine was linked to enhanced antibacterial properties.

Case Study 2: Anticancer Evaluation

In another study, this compound was tested against human cancer cell lines. Results indicated a strong dose-dependent response, with IC50 values suggesting effective inhibition at concentrations below 10 µM .

Data Table: Biological Activities Summary

Activity TypeTest Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusGrowth inhibition
AntimicrobialEscherichia coliSignificant antibacterial activity
AnticancerHuman cancer cell linesInduction of apoptosis

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key observations include:

  • Bromine Substitution : The presence of bromine increases reactivity compared to other halogenated analogs.
  • Nitro Group Positioning : The positioning of the nitro group affects solubility and interaction with cellular components, influencing overall bioactivity .

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-nitrophenyl)azepane involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The azepane ring provides structural stability and can affect the compound’s overall behavior in different environments.

Comparison with Similar Compounds

1-(2-Bromo-4-nitrophenyl)azepane can be compared with other similar compounds such as:

    1-(2-Chloro-4-nitrophenyl)azepane: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and applications.

    1-(2-Bromo-4-aminophenyl)azepane:

    1-(2-Bromo-4-nitrophenyl)piperidine: Similar structure but with a piperidine ring instead of an azepane ring, influencing its chemical behavior and applications.

Biological Activity

1-(2-Bromo-4-nitrophenyl)azepane is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The presence of the bromine and nitro groups in its structure suggests unique reactivity and interactions with biological targets. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

The mechanism of action for this compound is hypothesized to involve:

  • Interaction with Enzymes and Receptors : The brominated phenoxy group may interact with various enzymes and receptors, modulating biological pathways.
  • Formation of Reactive Intermediates : The nitro group can undergo reduction, leading to the formation of reactive intermediates that may interact with nucleophilic sites on biomolecules.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that azepane derivatives can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines, potentially through mechanisms involving cell cycle arrest and modulation of signaling pathways related to cell survival .

Case Studies

  • Study on Antimicrobial Activity : A study conducted on azepane derivatives demonstrated that modifications in the aromatic ring significantly influenced antibacterial efficacy. The presence of halogens, such as bromine, enhanced the activity against Gram-positive bacteria .
  • Anticancer Evaluation : In a specific case study, this compound was tested against human cancer cell lines. Results indicated a dose-dependent response, with IC50 values suggesting effective inhibition at low concentrations .

Data Table: Biological Activities Summary

Activity TypeTest Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusGrowth inhibition
AntimicrobialEscherichia coliSignificant antibacterial activity
AnticancerHuman cancer cell linesInduction of apoptosis

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following modifications are noted:

  • Bromine Substitution : The presence of bromine is linked to increased reactivity and interaction with biological targets compared to other halogenated analogs.
  • Nitro Group Positioning : The position of the nitro group on the phenyl ring affects both solubility and interaction with cellular components, influencing overall bioactivity.

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